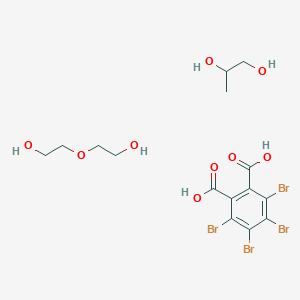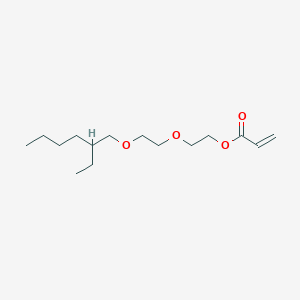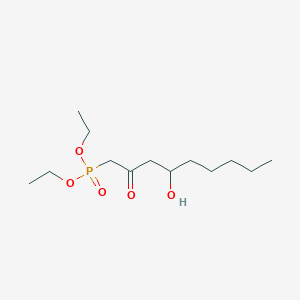![molecular formula C9H8O B039329 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde CAS No. 112892-88-3](/img/structure/B39329.png)
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Übersicht
Beschreibung
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is a chemical compound with the molecular formula C9H8O. It is also known by its IUPAC name, 1,2-dihydrocyclobutabenzene-4-carbaldehyde. This compound is characterized by its bicyclic structure, which includes a cyclobutene ring fused to a benzene ring, and an aldehyde functional group attached to the benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde involves the reaction of benzocyclobutene with an acetylating agent. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the use of a rhodium (I) complex as a catalyst in a one-pot procedure starting from terminal aryl alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid.
Reduction: Bicyclo[4.2.0]octa-1,3,5-triene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the gain of electrons and the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocyclobutene: A similar compound with a bicyclic structure but without the aldehyde functional group.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the aldehyde functional group.
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: A derivative with a bromine atom attached to the bicyclic structure.
Uniqueness
Bicyclo[42The combination of the bicyclic structure and the aldehyde group makes it a versatile compound for synthetic and research purposes .
Eigenschaften
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKWICRTVJWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473966 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112892-88-3 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)](/img/structure/B39249.png)


![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)


![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)



![N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide](/img/structure/B39270.png)

